7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione -

7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4377636
CAS Number:
Molecular Formula: C20H24FN5O2
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

  • Compound Description: This compound was synthesized and tested for its cardiovascular activity, demonstrating strong prophylactic antiarrhythmic activity in experimental models. [] It also exhibited weak affinity for α1- and α2-adrenoreceptors. []

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

  • Compound Description: This compound has demonstrated bronchodilatory and antiallergic properties in animal and clinical studies. [] It effectively blocks exercise-induced reductions in FEV1 and improves asthma disability scores. []

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione (III)

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and intermolecular interactions. []

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: This compound is an A2A antagonist that has been investigated for its neuroprotective effects in Parkinson's disease models. []

3,7-Dimethyl-1-propargylxanthine

  • Compound Description: This compound, another A2A antagonist, has shown efficacy in Parkinson's disease models by attenuating MPTP-induced toxicity. []

(E)-1,3-diethyl-8 (KW-6002)-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist that exhibits neuroprotective properties in Parkinson's disease models. [, , ] It demonstrates efficacy in reversing motor impairments and cognitive deficits induced by MPTP and scopolamine, respectively. [, ]

8-Cyclopentyl-1,3-dipropylxanthine

  • Compound Description: This compound is an adenosine A1 receptor antagonist that, unlike A2A antagonists, did not show protective effects against MPTP toxicity in a Parkinson's disease model. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors, demonstrating potent efficacy in ameliorating motor impairments in Parkinson's disease models. [] It also enhances cognitive function, highlighting its potential as a multi-target therapeutic agent. []

3,4-Dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: This series of compounds, specifically those with a (phenylthio)propyl group at the piperazine nitrogen, exhibited good antihistaminic activity in animal models. [, ]

3,7-Dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: Similar to the previous series, this series of compounds also displayed antihistaminic activity, with those containing a (phenylthio)propyl group being particularly potent. [, ]

3,4-dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1 -yl]- 2-hydroxypropyl]-1H-purine-2,6-dione (RS-49014)

  • Compound Description: This compound, also known as tazifylline, is a selective and long-acting histamine H1-receptor antagonist. [, , ] It exhibits potent antihistaminic effects in various animal models and has a favorable central nervous system profile. [, ]

R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) (SDZ MKS 492)

  • Compound Description: SDZ MKS 492 exhibits bronchodilatory and anti-inflammatory effects. [, ] It relaxes airway smooth muscle, inhibits bronchospasm, and reduces the accumulation of inflammatory cells in the lungs. [, ]

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

  • Compound Description: The crystal structure of this compound has been reported. []

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

  • Compound Description: This compound is a potent, orally active H1-antagonist with a long duration of action and a favorable central nervous system profile. []

3,7-Dihydro-1,3-dimethyl-7-2 [(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline)

  • Compound Description: Fenetylline undergoes biotransformation to yield several metabolites, including seven newly identified ones. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)- 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: The crystal structure of this compound has been determined, providing information on its molecular conformation and hydrogen bonding interactions. []

Properties

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Molecular Formula

C20H24FN5O2

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C20H24FN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-6-8-15(21)9-7-14)16(22-18)13-25-10-4-3-5-11-25/h6-9H,3-5,10-13H2,1-2H3

InChI Key

QFRDBEPZHFTFOJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.